Quinomycin C
Description
Significance of Quinoxaline (B1680401) Antibiotics in Biological Research
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological effects. nih.govmdpi.comresearchgate.net Quinoxaline derivatives are recognized for their antibacterial, antifungal, antiviral, and antimicrobial activities. nih.gov Their therapeutic potential extends to applications in treating cancer, AIDS, and other diseases, underscoring their importance in drug discovery and development. nih.gov
The synthetic quinoxaline moiety is a key component of several antibiotics, including echinomycin (B1671085) (also known as quinomycin (B1172624) A), levomycin, and actinomycin. scholarsresearchlibrary.comipp.pt These antibiotics are known for their ability to inhibit the growth of Gram-positive bacteria and their activity against various transplantable tumors. scholarsresearchlibrary.comipp.pt The biological significance of these compounds largely stems from their ability to interact with DNA. sigmaaldrich.com Specifically, they act as bis-intercalators, where the two planar quinoxaline rings insert between the base pairs of double-stranded DNA. sigmaaldrich.comnih.gov This interaction can disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cell death. nih.gov This mechanism of action is central to their observed antitumor and antimicrobial effects.
Overview of Quinomycin C as a Research Compound
This compound is a specific analogue within the quinomycin family, distinguished by its peptide backbone. asm.org It is an antitumor antibiotic that has been shown to remove and reverse the supercoiling of closed circular duplex DNA, a characteristic feature of intercalating drugs. medkoo.com Research has demonstrated its strong effect on Gram-positive bacteria and HeLa cells, with some activity also observed against certain Gram-negative bacteria. medchemexpress.commedchemexpress.commedchemexpress.com
A key area of investigation for quinomycins, including this compound, is their potent anticancer activity. Studies have shown that these compounds can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). nih.govresearchgate.net This is achieved, in part, by targeting signaling pathways crucial for cancer cell survival and proliferation, such as the Notch signaling pathway. nih.gov By inhibiting this pathway, quinomycins can effectively target cancer stem cells, which are thought to be responsible for tumor initiation and resistance to therapy.
The interaction of quinomycins with DNA is highly sequence-specific. researchgate.net The peptide portion of the molecule plays a crucial role in determining this binding specificity, while the quinoxaline chromophores are key to the intercalation process itself. sigmaaldrich.comresearchgate.net The unique binding properties of this compound and its analogues make them valuable tools for studying DNA structure and function.
Historical Context of Quinomycin Discovery and Research Trajectory
The story of quinoxaline antibiotics began with the discovery of echinomycin (quinomycin A) in 1957 from Streptomyces echinatus. nih.govnih.gov This was a significant milestone in the "golden era" of antibiotic discovery, which spanned from the 1940s to the early 1960s. reactgroup.org
The quinomycins, including this compound, were subsequently isolated from various Streptomyces species. asm.orgnih.govnih.gov Early research focused on their potent antibacterial properties. However, their significant antitumor activity soon became a major focus of investigation. nih.gov
A pivotal aspect of quinomycin research has been the elucidation of their unique mechanism of action as bifunctional DNA intercalators. sigmaaldrich.comnih.gov This understanding has been advanced through techniques like footprinting experiments and X-ray crystallography, which have revealed the specific DNA sequences that these antibiotics target. sigmaaldrich.com
The biosynthesis of quinomycins has also been a subject of intense study. Researchers have identified the gene clusters responsible for producing these complex molecules in Streptomyces. nih.gov This has opened up possibilities for biosynthetic engineering to create novel analogues with potentially improved therapeutic properties. nih.gov The addition of specific amino acids, such as isoleucine, to the culture medium of Streptomyces has been shown to influence the types of quinomycins produced, inhibiting the synthesis of this compound while enhancing the production of others. asm.orgnih.gov
Structure
2D Structure
Properties
CAS No. |
11001-74-4 |
|---|---|
Molecular Formula |
C55H72N12O12S2 |
Molecular Weight |
1157.4 g/mol |
IUPAC Name |
N-[2,4,12,15,17,25-hexamethyl-11,24-bis(3-methylbutan-2-yl)-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C55H72N12O12S2/c1-27(2)29(5)42-53(76)78-24-40(63-46(69)38-23-57-34-19-15-17-21-36(34)61-38)48(71)59-32(8)50(73)67(12)44-52(75)66(11)43(30(6)28(3)4)54(77)79-25-39(62-45(68)37-22-56-33-18-14-16-20-35(33)60-37)47(70)58-31(7)49(72)64(9)41(51(74)65(42)10)26-81-55(44)80-13/h14-23,27-32,39-44,55H,24-26H2,1-13H3,(H,58,70)(H,59,71)(H,62,68)(H,63,69) |
InChI Key |
WNYOPINACXXCOV-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Canonical SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Synonyms |
quinomycin quinomycin B quinomycin C quinomycin D quinomycin E quinomycins |
Origin of Product |
United States |
Biosynthesis and Pathway Engineering of Quinomycin C
Nonribosomal Peptide Synthetase (NRPS) Systems in Quinomycin (B1172624) C Biosynthesis
The backbone of Quinomycin C is assembled by large, multienzyme complexes called nonribosomal peptide synthetases (NRPSs). mdpi.com These molecular assembly lines are responsible for the stepwise condensation of amino acid building blocks, operating independently of the ribosome. d-nb.info
Modular Organization of Biosynthetic Gene Clusters
The genes encoding the NRPS machinery for quinomycin biosynthesis are organized into biosynthetic gene clusters (BGCs). nih.govresearchgate.net These clusters contain all the necessary genetic information for the production of the antibiotic, including the NRPS genes and genes for precursor biosynthesis and tailoring modifications. nih.govbiorxiv.org
The NRPS enzymes themselves exhibit a modular architecture, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. mdpi.comresearchgate.netuni-frankfurt.de In the case of echinomycin (B1671085), a closely related quinomycin, the BGC contains two key NRPS genes, qui6 and qui7, which encode the synthetases responsible for the peptide backbone assembly. researchgate.net This modular organization is a hallmark of NRPS systems and allows for a high degree of structural diversity in the resulting peptide products. nih.gov
Key Enzymes and Their Functions in Core Peptide Formation
The formation of the cyclic depsipeptide core of this compound is a highly orchestrated process catalyzed by a series of specialized domains within the NRPS modules. mdpi.comfrontiersin.org
The process begins with the Adenylation (A) domain , which selects a specific amino acid and activates it by converting it into an aminoacyl-adenylate, a reaction that consumes ATP. uni-frankfurt.deacs.org This activated amino acid is then transferred to the Thiolation (T) domain , also known as a peptidyl carrier protein (PCP), where it is covalently attached to a phosphopantetheine (PPant) arm. acs.orgbiorxiv.org This covalent tethering ensures that the building blocks are held in place for the subsequent steps of peptide synthesis. acs.org
The Condensation (C) domain is the catalytic workhorse of peptide bond formation. mdpi.comacs.org It facilitates the reaction between the aminoacyl group tethered to the T domain of the same module and the growing peptide chain attached to the T domain of the preceding module. ebi.ac.uk This results in the elongation of the peptide chain by one amino acid. acs.org
Finally, after the full-length linear peptide has been assembled, the Thioesterase (TE) domain comes into play. mdpi.com This domain is typically located at the C-terminus of the final NRPS module and is responsible for releasing the completed peptide from the enzyme. nih.gov In the biosynthesis of quinomycins, the TE domain catalyzes a crucial homodimerization and cyclization event, where two identical peptide chains are joined and cyclized to form the characteristic bicyclic depsipeptide core. nih.gov
Adenylation and Thiolation Domains
Biosynthesis of Quinoxaline (B1680401) Chromophores
A defining feature of this compound is the presence of two quinoxaline-2-carboxylic acid (QXC) chromophores. researchgate.net These aromatic moieties are crucial for the molecule's DNA bis-intercalating activity. sioc-journal.cn
Formation of Quinoxaline-2-carboxylic Acid (QXC)
The pathway is initiated by a non-ribosomal peptide synthetase (NRPS) system. In Streptomyces griseovariabilis, the didomain NRPS protein Qui18, in conjunction with a MbtH-like protein Qui5, activates L-tryptophan via adenylation and tethers it as a thioester to its integrated phosphopantetheine (PCP) domain. plos.orgresearchgate.net This enzyme-bound L-tryptophan is then hydroxylated at the β-carbon by a cytochrome P450-dependent hydroxylase, Qui15, to form (2S,3S) β-hydroxytryptophanyl-S-Qui18. plos.org
Following this, the pathway involves several further enzymatic transformations. A key intermediate, β-hydroxykynurenine, is formed, which stands at a crucial branch point in the biosynthesis of different chromophores. nih.gov For the formation of QXC, β-hydroxykynurenine undergoes an oxidative rearrangement catalyzed by the enzyme TrsO (or its homologs Ecm4/Qui12). This is followed by an oxidation step carried out by TrsP (or its homologs Ecm3/Qui13), ultimately yielding QXC. nih.gov An enzyme capable of activating QXC by forming its corresponding adenylate has been purified from quinomycin-producing organisms like Streptomyces triostinicus and Streptomyces echinatus, a critical step for its incorporation into the growing peptide chain. nih.gov
Table 1: Key Enzymes in Quinoxaline-2-carboxylic Acid (QXC) Biosynthesis
| Enzyme/Protein | Organism/Gene Cluster | Proposed Function | Citation |
| Qui18 | S. griseovariabilis (qui) | NRPS A-PCP didomain; Activates and tethers L-tryptophan. | plos.orgresearchgate.net |
| Qui5 | S. griseovariabilis (qui) | MbtH-like protein; Assists Qui18 in loading L-tryptophan. | plos.org |
| Qui15 | S. griseovariabilis (qui) | Cytochrome P450 hydroxylase; Catalyzes β-hydroxylation of L-tryptophan. | plos.org |
| TrsO/Ecm4/Qui12 | triostin (B1172060)/echinomycin/qui | Oxidative rearrangement of β-hydroxykynurenine. | nih.gov |
| TrsP/Ecm3/Qui13 | triostin/echinomycin/qui | Oxidation to form QXC. | nih.gov |
| QXC Activating Enzyme | S. triostinicus, S. echinatus | Catalyzes ATP-dependent formation of QXC-adenylate. | nih.gov |
Enzymatic Transformations Leading to Chromophore Diversity
The structural diversity within the quinomycin family is partly derived from the nature of their aromatic chromophores. sioc-journal.cn While many members, like triostin A and echinomycin, possess a QXC moiety, others, such as thiocoraline (B3025945) and SW-163C, incorporate 3-hydroxyquinaldic acid (HQA). plos.orgresearchgate.net
The enzymatic basis for this diversity lies at the branch point intermediate, β-hydroxykynurenine. nih.gov As described previously, the path to QXC involves an oxidative rearrangement. In contrast, the biosynthesis of HQA proceeds through a different set of enzymatic reactions. The intermediate β-hydroxykynurenine is first acted upon by an aminotransferase (TioG in the thiocoraline pathway, Swb1 in the SW-163 pathway). This is followed by a reaction catalyzed by an oxidoreductase (TioH/Swb2) to generate the final HQA chromophore. nih.gov This divergence highlights how distinct enzymatic modules operating on a common intermediate can lead to significant structural variation in the final natural products.
Tailoring Modifications and Cross-Bridge Formation
Following the assembly of the depsipeptide backbone by the NRPS machinery, the molecule undergoes post-assembly modifications, which are critical for its final structure and biological activity. These include the formation of a cross-bridge between two cysteine residues.
Disulfide Bond Formation
In quinomycins like triostin A and this compound, the cross-bridge is a disulfide bond. nih.govresearchgate.net This bond is formed between two facing N-methyl-L-cysteine residues within the cyclic peptide structure. nih.gov The reaction is an oxidation catalyzed by a dedicated FAD-dependent oxidoreductase. nih.gov In the echinomycin and triostin biosynthetic pathways, this enzyme is designated as Ecm17 and TrsN, respectively (with Swb20 being the homolog in the SW-163 cluster). nih.gov These enzymes accept the cyclized peptide as a substrate to form the intramolecular disulfide bridge. nih.govnih.gov Interestingly, research has shown that these tailoring enzymes can exhibit broad substrate specificity. For instance, GliT, a disulfide-forming enzyme from the unrelated gliotoxin (B1671588) biosynthetic pathway, was also found to be capable of catalyzing this reaction on the triostin A precursor, demonstrating the catalytic promiscuity of some secondary metabolite enzymes. researchgate.netresearchgate.net
Thioacetal Bridge Assembly
A key structural feature that distinguishes echinomycin (quinomycin A) from triostin A and this compound is its thioacetal bridge. nih.govwikipedia.org This unique moiety is not formed directly but is instead derived from the disulfide bridge of its biosynthetic precursor, triostin A. researchgate.net The conversion is a remarkable enzymatic transformation catalyzed by a single S-adenosyl-L-methionine (SAM)-dependent methyltransferase, Ecm18 (or its homolog Swb8). nih.govnih.gov
The proposed mechanism proceeds in two steps:
Methylation: Ecm18 transfers an activated methyl group from the cofactor SAM to one of the sulfur atoms of the disulfide bond, creating a tertiary sulfonium (B1226848) cation. wikipedia.org
Rearrangement: Subsequent deprotonation of the α-carbon adjacent to the sulfonium cation initiates a rearrangement that results in the formation of the stable thioacetal bridge. wikipedia.org
The crystal structure of Ecm18 has been solved, providing detailed insights into this unusual carbon-sulfur bond-forming reaction. researchgate.net
Table 2: Enzymes Involved in Cross-Bridge Modifications
| Enzyme/Protein | Gene Cluster | Function | Citation |
| Ecm17/TrsN/Swb20 | echinomycin/triostin/SW-163 | FAD-dependent oxidoreductase; Forms disulfide bond. | nih.gov |
| Ecm18/Swb8 | echinomycin/SW-163 | SAM-dependent methyltransferase; Converts disulfide bond to a thioacetal bridge. | nih.govwikipedia.orgnih.gov |
Heterologous Expression and Biosynthesis Engineering
The elucidation of the quinomycin biosynthetic gene clusters has enabled their transfer and expression in more tractable host organisms, a field known as heterologous expression. This approach is invaluable for studying the biosynthetic pathway, increasing production yields, and engineering the pathway to create novel compounds. nih.govsioc-journal.cn
Reconstitution of Biosynthetic Pathways in Model Organisms
Escherichia coli, a well-understood and genetically malleable bacterium, has been successfully engineered as a heterologous host for quinomycin production. nih.govnih.gov Researchers have reconstituted the entire echinomycin biosynthetic pathway, which consists of fifteen genes, in E. coli using a multi-plasmid system. nih.gov This achievement allowed for the de novo biosynthesis of both echinomycin and its precursor triostin A in a host that does not naturally produce such complex secondary metabolites. nih.govnih.gov
This plasmid-based approach provides a modular platform for biosynthetic engineering. By swapping or modifying specific genes or domains within the NRPS, scientists can alter the final product. For example, this system has been used to rationally design and produce a novel hybrid antibiotic, named ecolimycin C, by combining enzymes from different quinomycin pathways. nih.gov While production yields in heterologous hosts can sometimes be lower than in the native producers, the ease of genetic manipulation and scalability of fermentation offers a powerful and environmentally favorable route for producing these valuable compounds and their engineered analogs. nih.gov
Rational Engineering for Analog Production
Rational engineering of the quinomycin biosynthetic pathway has proven to be a viable strategy for generating novel analogs. This approach often involves the use of a heterologous host, such as Escherichia coli, which is amenable to genetic manipulation. nih.govebi.ac.uk By engineering the plasmid-borne echinomycin biosynthetic pathway in E. coli, researchers have successfully produced unnatural nonribosomal peptides (NRPs). nih.gov
One notable example is the production of TANDEM, a synthetic analog of triostin A. nih.govresearchgate.net This was achieved by rationally re-engineering the echinomycin biosynthetic pathway. researchgate.net This demonstrated the flexibility of the biosynthetic enzymes and the utility of E. coli as a platform for producing synthetic analogs. researchgate.net The successful in vivo total synthesis of TANDEM from simple starting materials like glucose and salts highlights the potential of this approach for creating pharmaceutically valuable molecules in an environmentally friendly manner. nih.gov
Further demonstrating the modularity of these pathways, substituting a gene from the echinomycin biosynthesis cluster with one from the SW-163 biosynthetic gene cluster in E. coli resulted in the production of a novel bioactive compound. ebi.ac.uk This highlights the potential for combinatorial biosynthesis, where modules from different pathways are combined to create new chemical entities. nih.gov The promiscuity of the nonribosomal peptide synthetase (NRPS) modules within the bisintercalator family opens the door for the rational design and generation of a wide array of new unnatural derivatives. nih.gov
| Engineered Analog | Parent Compound | Host Organism | Key Engineering Strategy |
| TANDEM | Triostin A | Escherichia coli | Rational re-engineering of the echinomycin biosynthetic pathway. nih.govresearchgate.net |
| Ecolimycin C | Quinomycin | Escherichia coli | Hybrid nonribosomal peptide synthesis. researchgate.net |
| Novel Bioactive Compound | Echinomycin | Escherichia coli | Substitution of an echinomycin biosynthetic gene with a gene from the SW-163 cluster. ebi.ac.uk |
Chemo-Enzymatic and Biogenetically Inspired Synthetic Strategies
Chemo-enzymatic and biogenetically inspired synthetic strategies offer powerful alternatives and complementary approaches to purely biological or chemical methods for producing quinomycin analogs. These methods leverage the specificity of enzymes for certain key transformations within a broader synthetic framework.
A chemo-enzymatic approach has been successfully applied to the synthesis of triostin analogs. oup.com This strategy utilizes the thioesterase (TE) domain of the nonribosomal peptide synthetase (NRPS) assembly line to perform a site-selective macrocyclization. oup.com A key innovation in this process was the discovery that co-incubation with DNA suppressed byproduct formation and product inhibition, leading to a significant increase in the yield of the desired dilactone product. oup.com This integration of enzymes with nucleic acids presents a novel methodology for the rapid synthesis of quinoxaline antibiotics and their analogs. oup.com
Biogenetically inspired synthesis, on the other hand, draws inspiration from the proposed biosynthetic pathways of natural products to design chemical syntheses. u-tokyo.ac.jp This approach has been used to achieve the skeletal diversification of indole (B1671886) alkaloids, demonstrating its power in generating structural variety. u-tokyo.ac.jp By mimicking nature's synthetic routes, chemists can develop efficient and novel ways to construct complex molecular architectures. rice.edu For quinomycin-type antibiotics, understanding the biosynthesis of the quinoxaline-2-carboxylic acid chromophore, a key structural component, is crucial. nih.govoup.com The biosynthesis of this moiety from L-tryptophan has been elucidated, providing a roadmap for both biosynthetic and chemical synthetic efforts. oup.comwikipedia.org
The development of these hybrid strategies, combining the precision of enzymes with the flexibility of chemical synthesis, accelerates the drug discovery process and expands the potential for creating new therapeutic agents based on the quinomycin scaffold. oup.com
| Synthetic Strategy | Key Feature | Application Example | Reference |
| Chemo-enzymatic Synthesis | Use of the NRPS thioesterase (TE) domain for macrocyclization. | Synthesis of triostin analogs. | oup.com |
| Biogenetically Inspired Synthesis | Mimicking natural biosynthetic pathways in chemical synthesis. | Skeletal diversification of indole alkaloids. | u-tokyo.ac.jp |
| Chemo-enzymatic Synthesis | Integration of enzymes with nucleic acids to improve reaction yield. | Enhanced production of a dilactone intermediate for quinoxaline antibiotics. | oup.com |
Mechanism of Action and Molecular Interactions of Quinomycin C
DNA Intercalation and Binding Dynamics
Quinomycin (B1172624) C functions as a DNA intercalator, a process where a molecule inserts itself between the stacked base pairs of the DNA double helix. This intercalation is not a simple insertion but involves sophisticated molecular dynamics that lead to significant alterations in DNA structure. nih.govnih.govresearchgate.net
Bifunctional Intercalation Mechanism
Quinomycin C is distinguished as a bifunctional intercalating agent. nih.govnih.govresearchgate.net This means that, unlike monofunctional intercalators that insert a single chromophore, this compound inserts two quinoxaline (B1680401) chromophores simultaneously into the DNA helix. nih.gov This dual intercalation allows for a more stable and profound interaction with the DNA, effectively acting as a "molecular staple" that firmly binds to the double-stranded DNA. ju.edu.jonih.govnih.gov The general structure of these compounds includes a cyclic peptide scaffold with two protruding bicyclic heteroaromatic chromophores, which are essential for this deep interaction within the DNA minor groove. nih.gov
Sequence Specificity and Base Pair Preferences in DNA Binding
The binding of this compound to DNA is not random; it exhibits a definite sequence selectivity. nih.govnih.gov Research has shown that this compound, similar to echinomycin (B1671085), displays a broad preference for (G+C)-rich DNA species. nih.govnih.gov For instance, the highest binding constant for this compound has been observed with Micrococcus lysodeikticus DNA, which is known for its high guanine-cytosine (G+C) content. nih.govnih.gov
Detailed studies on related quinoxaline antibiotics highlight that the chromophore moieties play an active role in determining the capacity of these antibiotics to recognize and bind selectively to specific DNA sequences. nih.gov While some related compounds, like triostin (B1172060) A, show a preference for poly(dA-dT) sequences, this compound demonstrates a reversed preference, binding more tightly to poly(dG-dC) compared to poly(dA-dT). nih.govnih.gov This suggests subtle differences in their conformational interactions with various DNA sequences. nih.gov
DNA Unwinding and Helix Extension
A hallmark of intercalating drugs is their ability to unwind and extend the DNA helix, and this compound demonstrates these effects profoundly. It effectively removes and reverses the supercoiling of closed circular duplex DNA, such as that from bacteriophage PM2, in a manner characteristic of intercalating agents. nih.govnih.govresearchgate.net
The unwinding angle induced by this compound at a specific drug concentration (I0.01) is reported to be almost twice that of ethidium (B1194527), a well-known monofunctional intercalator. nih.govnih.govresearchgate.net Furthermore, the binding of this compound leads to changes in the viscosity of sonicated rod-like DNA fragments, corresponding to a helix extension approximately double that observed with ethidium. nih.govnih.govresearchgate.net These findings underscore its bifunctional nature and its significant structural impact on the DNA molecule.
An interactive data table summarizing the DNA unwinding and helix extension properties is presented below:
Table 1: DNA Unwinding and Helix Extension by this compound
| Property | This compound (relative to Ethidium) | Reference |
| DNA Unwinding Angle | Almost twice | nih.govnih.govresearchgate.net |
| Helix Extension | Approximately double | nih.govnih.govresearchgate.net |
Impact on Nucleic Acid Metabolism
The strong and specific DNA binding of this compound directly interferes with fundamental cellular processes involving nucleic acids, primarily DNA replication and RNA transcription. ju.edu.jonih.gov
Inhibition of DNA Replication
This compound, through its stable intercalation into double-stranded DNA, acts as a potent inhibitor of DNA replication. ju.edu.jo The unwinding of the double helix is an essential step in both the initiation and elongation phases of DNA replication. nih.gov By binding firmly to DNA and impeding this necessary unwinding, this compound effectively blocks the progression of DNA synthesis. nih.gov Studies on related quinoxaline antibiotics, such as echinomycin, have shown that they can specifically block chromosomal DNA replication in biological systems, even in the absence of transcription and translation, indicating a direct interference with the replication machinery. nih.gov This inhibition leads to abnormal mitoses and ultimately cell death. nih.gov
Inhibition of RNA Transcription
In addition to DNA replication, this compound also significantly inhibits RNA transcription. ju.edu.jo Its intercalation into the DNA template prevents RNA polymerase from binding and moving along the DNA strand, thereby hindering the synthesis of RNA. ju.edu.jonih.gov This inhibition is a direct consequence of the drug's ability to bind to DNA and impede the unwinding of the double helix, which is crucial for RNA polymerase activity. nih.gov The termination of transcription at drug binding sites has been observed, further confirming its role in disrupting RNA synthesis. ju.edu.jo
An interactive data table summarizing the impact on nucleic acid metabolism is presented below:
Table 2: Impact of this compound on Nucleic Acid Metabolism
| Metabolic Process | Effect of this compound | Mechanism | Reference |
| DNA Replication | Inhibition | Impedes unwinding of DNA double helix, crucial for replication initiation and elongation. | ju.edu.jonih.gov |
| RNA Transcription | Inhibition | Prevents RNA polymerase binding and movement along DNA template, terminating RNA synthesis. | ju.edu.jonih.govnih.gov |
Compound Names and PubChem CIDs
An interactive table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs is provided below:
Interaction with DNA Topoisomerases
DNA topoisomerases are essential enzymes responsible for managing DNA topology, which is crucial for processes like DNA replication and transcription. patsnap.comembopress.orguab.edu this compound, through its DNA intercalation, interferes with the proper functioning of these enzymes. While quinolones, a broader class of compounds that includes quinomycins, are known to act as topoisomerase poisons by stabilizing the DNA-enzyme complex and preventing DNA re-ligation, this compound's primary interaction is via DNA binding that subsequently impacts topoisomerase activity. researchgate.netpatsnap.comuab.eduuni.lu This interference can lead to the accumulation of DNA strand breaks, thereby disrupting vital DNA metabolic pathways. researchgate.netuab.edu
Interaction with DNA Polymerases and RNA Polymerases
This compound's DNA binding significantly impacts the activity of both DNA and RNA polymerases.
DNA Polymerases : this compound, or its close analogue Echinomycin, inhibits DNA replication by binding directly to double-hehelical DNA. researchgate.netnih.gov This inhibition is not due to direct binding to the replication elongation proteins (DNA polymerases) themselves, but rather through its interaction with the DNA template. researchgate.netnih.gov Specifically, it blocks the elongation phase of DNA replication. researchgate.net Studies have shown that it inhibits replication of double-stranded DNA, but not single-stranded DNA, underscoring that its action is mediated by its interaction with the DNA structure. researchgate.netnih.gov
RNA Polymerases : this compound (and Echinomycin) is a potent inhibitor of RNA synthesis, or transcription. ju.edu.jotaylorandfrancis.comresearchgate.netresearchgate.netnih.govnih.gov This effect is attributed to its ability to bind to double-helical DNA, which physically prevents RNA polymerase from binding to the DNA template or leads to the termination of transcription at the drug binding site. ju.edu.jotaylorandfrancis.comresearchgate.netnih.gov This interference with RNA polymerase activity effectively blocks transcription elongation. taylorandfrancis.comnih.gov
Cellular and Molecular Responses to this compound
The molecular interactions of this compound with DNA trigger a series of profound cellular responses, including alterations in cell cycle progression and the induction of programmed cell death.
Cell Cycle Perturbation and Arrest Mechanisms
This compound significantly perturbs the cell cycle, leading to cell cycle arrest. Treatment with Quinomycin has been shown to induce a Pre-G0/G1 arrest in various cancer cell lines, such as MiaPaCa-2 and PanC-1 pancreatic cancer cells. taylorandfrancis.comresearchgate.netnih.gov Cell cycle checkpoints are critical control mechanisms that monitor the integrity of DNA and proper progression through the cell cycle. In response to DNA damage or replication stress induced by compounds like this compound, these checkpoints can halt cell cycle progression in phases such as G1, S, or G2/M to allow for repair or to initiate cell death if the damage is irreparable. uni.luembopress.orgnih.govfrontiersin.org
Table 1: Observed Cell Cycle Arrest Induced by Quinomycin
| Cell Line | Observed Arrest Phase | Reference |
| MiaPaCa-2 | Pre-G0/G1 | taylorandfrancis.comresearchgate.netnih.gov |
| PanC-1 | Pre-G0/G1 | taylorandfrancis.comresearchgate.netnih.gov |
Induction of Programmed Cell Death (Apoptosis) Pathways
This compound is recognized as a potent inducer of apoptosis in various cancer cells, including pancreatic cancer cells. taylorandfrancis.comresearchgate.netrndsystems.com Apoptosis is a highly regulated form of programmed cell death essential for maintaining tissue homeostasis and eliminating damaged or unwanted cells. oup.com
A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. This compound treatment leads to a significant increase in the activation of caspase-3, a key effector caspase in the apoptotic pathway. taylorandfrancis.comresearchgate.netnih.govrndsystems.com The activation of caspases can occur through two primary pathways: the intrinsic (mitochondria-mediated) pathway and the extrinsic (death receptor-mediated) pathway. oup.com In the intrinsic pathway, cellular stress signals, such as DNA damage induced by this compound, can lead to the release of cytochrome c from mitochondria. Once released into the cytosol, cytochrome c binds to Apaf-1 (apoptotic protease-activating factor 1), forming a complex called the apoptosome. This complex then recruits and facilitates the auto-activation of procaspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which then dismantle the cell through the cleavage of various cellular substrates.
This compound influences the expression of several proteins involved in cell cycle regulation and apoptosis. Studies have shown that Quinomycin treatment inhibits the expression of cyclin D1 and c-Myc. taylorandfrancis.comresearchgate.netnih.govrndsystems.com Cyclin D1 is a key regulator of cell cycle progression, while c-Myc is an oncogene involved in cell proliferation and survival. researchgate.net Furthermore, the quinoxaline antibiotic Echinomycin, a close analogue, has been reported to reduce the expression of antiapoptotic proteins such as Bcl-2 and Bcl-xL by inhibiting hypoxia-inducible factor-1 (HIF-1). ju.edu.jo The Bcl-2 family of proteins plays a crucial role in modulating apoptosis, with anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting the release of cytochrome c from mitochondria, and pro-apoptotic members (e.g., Bax, Bak) promoting it. The observed reduction in anti-apoptotic proteins contributes to the pro-apoptotic effects of this compound.
Table 2: Modulation of Apoptosis-Related Proteins by this compound
| Protein | Observed Effect | Reference |
| Caspase-3 | Increased activation | taylorandfrancis.comresearchgate.netnih.govrndsystems.com |
| Cyclin D1 | Decreased expression | taylorandfrancis.comresearchgate.netnih.govrndsystems.com |
| c-Myc | Decreased expression | taylorandfrancis.comresearchgate.netnih.govrndsystems.com |
| Bcl-2 | Reduced expression | ju.edu.jo |
| Bcl-xL | Reduced expression | ju.edu.jo |
Targeting of Specific Biological Pathways
Notch Signaling Pathway Inhibition
This compound has been identified as a potent inhibitor of the Notch signaling pathway, a crucial pathway frequently dysregulated in various cancers, including pancreatic cancer. nih.govnih.gov Dysregulated Notch signaling plays a significant role in the progression of pancreatic cancer by affecting cancer stem cells (CSCs). nih.govnih.gov
The inhibition of Notch-1 by Quinomycin is a significant factor in its ability to reduce the growth of pancreatic cancer cells. nih.gov Experimental evidence supporting this mechanism includes observations where the ectopic expression of the Notch Intracellular Domain (NICD)—the activated form of Notch—partially reversed the growth-suppressive effects of Quinomycin, indicating that the compound's action is, at least in part, mediated through Notch inactivation. nih.govnih.gov Beyond cancer, Quinomycin A has also demonstrated the ability to inhibit Notch signaling in models of Autosomal Dominant Polycystic Kidney Disease (ADPKD), reducing Notch3 labeling and affecting the expression of RBPjk and HeyL. biorxiv.org
Inhibition of Cancer Stem Cell Markers
This compound exhibits a notable ability to inhibit cancer stem cells (CSCs), which are a subpopulation of cancer cells characterized by self-renewal capacity and resistance to conventional therapies. nih.govnih.gov Treatment with Quinomycin results in significant inhibition of proliferation and colony formation in pancreatic cancer cell lines. nih.govnih.gov
A key indicator of stemness, the formation of pancreatospheres (multicellular spheroids), is also significantly affected by Quinomycin. nih.govnih.govresearchgate.net The compound has been shown to decrease the expression of several crucial cancer stem cell marker proteins, including Doublecortin-like kinase 1 (DCLK1), CD44, CD24, and Epithelial Cell Adhesion Molecule (EPCAM). nih.govnih.govresearchgate.netresearchgate.net Flow cytometry studies further confirm these findings, demonstrating a reduction in the number of DCLK1+ cells following Quinomycin treatment. nih.govnih.govresearchgate.net
In in vivo studies using tumor xenograft models, Quinomycin treatment effectively inhibited tumor growth, which was correlated with a significant reduction in the expression of both CSC markers and Notch signaling proteins. nih.govnih.govresearchgate.net This dual inhibition highlights Quinomycin's potential to target the root of cancer progression. Echinomycin, a compound synonymous with Quinomycin A, has been reported to selectively inhibit cancer stem cells with an IC50 value of 29.4 pM. medchemexpress.com
Table 1: Inhibition of Cancer Stem Cells by Echinomycin (Quinomycin A)
| Compound Name | Target | IC50 (pM) | Reference |
| Echinomycin (Quinomycin A) | Cancer Stem Cells | 29.4 | medchemexpress.com |
Regulation of Gene Expression (e.g., microRNA, cell cycle regulators)
Quinomycin's impact extends to the regulation of gene expression, particularly concerning cell cycle control. Studies have shown that Quinomycin treatment leads to reduced expression of cyclin D1 and c-Myc in pancreatic cancer cell lines (MiaPaCa-2 and PanC-1). nih.gov This downregulation of cyclin D1 and c-Myc is suggested to be partly mediated through the inhibition of the Notch signaling pathway, linking Quinomycin's effects on cell proliferation to its primary mechanism of action. nih.gov
Cyclin D1 and c-Myc are critical regulators of the cell cycle and cell proliferation. Cyclins and cyclin-dependent kinases (CDKs) orchestrate the orderly progression through the cell cycle. For instance, cyclin D, in complex with CDK4 and CDK6, facilitates entry into the G1 phase, while cyclin E and CDK2 regulate the transition from G1 to S phase. mdpi.comamegroups.org The downregulation of these key cell cycle proteins by Quinomycin indicates its ability to induce cell cycle arrest and inhibit uncontrolled cell division in cancer cells.
While microRNAs (miRNAs) are known to be crucial post-transcriptional regulators of gene expression, influencing cell cycle progression by targeting proteins such as E2F transcription factors, cyclins, CDKs, and Cdk inhibitors (CKIs), direct evidence specifically linking this compound to the regulation of microRNA expression was not identified in the provided research. mdpi.comamegroups.orgnih.govmdpi.comosu.edu However, its broad effects on gene expression, particularly cell cycle regulators, underscore its potential as a molecular modulator.
Structure Activity Relationship Sar Studies of Quinomycin C Analogs
Influence of Chromophore Structure on DNA Binding Specificity
Quinomycin (B1172624) C and related quinoxaline (B1680401) antibiotics feature two identical planar bicyclic quinoxaline chromophores. These chromophores are crucial for the molecule's DNA bis-intercalation, where they insert themselves between stacked base pairs of the DNA double helix, leading to unwinding and extension of the helix.
SAR studies have demonstrated that the chromophore structure significantly influences DNA binding specificity. For instance, echinomycin (B1671085) and triostin (B1172060) A, both quinoxaline antibiotics, exhibit a characteristic preference for binding to 5′-CpG-3′ core sequences flanked by A:T pairs. While some derivatives, such as 2QN (a quinoline (B57606) echinomycin derivative), maintain similar binding characteristics to echinomycin, modifications to the chromophore can drastically alter this specificity. Notably, N-demethylation of the chromophores can lead to a shift in binding preference from CpG steps to TpA steps, attributed to a loss of specific hydrogen bonding interactions with the 2-amino group of guanine (B1146940). This highlights the critical role of subtle chemical features within the chromophore in dictating sequence-specific DNA recognition.
Role of the Cyclic Depsipeptide Core in Biological Activity
The core structure of Quinomycin C is a C2-symmetric cyclic depsipeptide. This depsipeptide ring plays a pivotal role in mediating the interaction with DNA and is essential for the antibiotic's biological activity. The unique architecture of the depsipeptide core facilitates crucial minor-groove contacts with DNA.
Key findings from structural analyses indicate that hydrogen bonds formed between the NH and CO groups of alanine (B10760859) residues within the depsipeptide and the N3 and NH2 groups of guanine at the central CpG step are particularly important for DNA binding. Furthermore, the hydrophobic character of the inner surface of the cyclic depsipeptide ensures that these DNA-amino acid hydrogen-bonding and chromophore-base pair stacking interactions are precisely directed and shielded from interference by the solvent environment. Beyond its direct role in DNA binding, the outer surfaces of the cyclic depsipeptide rings are hypothesized to present a deceptive termination signal to RNA polymerase, leading to premature RNA transcript release and thus contributing to the antibiotic's mechanism of action.
Significance of the Cross-Bridge Linkage (Disulfide/Thioacetal)
A distinguishing feature among quinoxaline antibiotics is the nature of their intramolecular cross-bridge linkage, which can be either a disulfide or a thioacetal bond. This compound, along with other quinomycins, possesses a thioacetal cross-bridge. In contrast, the triostin family, including Triostin A and Triostin C, is characterized by a disulfide cross-bridge.
This difference in cross-bridge significantly impacts the flexibility of the octapeptide ring and, consequently, the drug's interaction with DNA. Studies have shown that triostins dissociate from DNA approximately an order of magnitude faster than the corresponding quinomycins. This is attributed to a larger entropy of activation in triostins, reflecting greater flexibility of their octapeptide ring due to the disulfide bridge compared to the more rigid thioacetal bridge found in quinomycins. The stability of DNA binding, as indicated by the longest dissociation time constant, correlates well with the antibacterial potency of these quinoxaline antibiotics, underscoring the importance of the cross-bridge in their biological efficacy. The thioacetal bridge in quinomycins is formed through a specific enzymatic modification of a disulfide bridge, catalyzed by enzymes like Ecm18.
The following table summarizes the impact of the cross-bridge on DNA dissociation kinetics:
| Compound Family | Cross-Bridge Type | Relative Dissociation Rate from DNA | Relative Ring Flexibility |
| Triostins | Disulfide | Faster | Greater |
| Quinomycins | Thioacetal | Slower | More rigid |
Impact of Amino Acid Substitutions on Activity Profile
The depsipeptide core of quinomycin antibiotics is composed of specific amino acids, and modifications to these residues can profoundly affect the activity profile of the compounds. SAR studies on quinoxaline antibiotics have explored how changes within the octadepsipeptide ring influence binding affinity and specificity.
An illustrative example is the impact of N-demethylation. Analogs such as TANDEM (des-N-tetramethyltriostin A), a synthetic derivative of Triostin A, exhibit altered DNA binding specificity, shifting from CpG to TpA steps. This change is rationalized by the formation of intramolecular hydrogen bonds between the carbonyl groups of alanine and the NH groups of valine, which in turn disrupts the hydrogen bonding possibilities with the 2-amino group of guanine in DNA.
Furthermore, the biosynthesis of different quinomycin variants can be regulated by the availability of specific amino acid precursors. For instance, the addition of dl-isoleucine (B613759) to the culture medium of Streptomyces sp. 732 selectively enhances the formation of Quinomycin B (which contains N-methylalloisoleucine) while completely inhibiting this compound synthesis. This demonstrates that even subtle changes in the amino acid composition can lead to the production of distinct quinomycin analogs with potentially varied activity profiles.
Rational Design Principles for Modified Quinomycin Structures
The inherent modularity in the biosynthesis of quinomycin antibiotics, encompassing their chromophores and amino acid components, provides a robust framework for the rational design and synthesis of novel derivatives. This modularity suggests a common biosynthetic origin and offers significant potential for genetic engineering and chemical synthesis strategies to develop new compounds with tailored biological activities.
A key principle in rational design involves leveraging the biosynthetic machinery of producing organisms. For example, the echinomycin biosynthesis pathway has been successfully engineered in Escherichia coli to produce synthetic analogs like TANDEM. TANDEM, a synthetic analog of Triostin A, demonstrated enhanced antibiotic activity compared to its parent compound, showcasing the adaptability of these biosynthetic systems for generating unnatural yet bioactive natural products.
The promiscuity of the enzymes involved in quinomycin biosynthesis is another crucial aspect for rational design. Enzymes responsible for forming quinoxaline-2-carboxylic acid (QXC), a chromophore precursor, can also incorporate other aromatic carboxylic acids, such as quinoline-2-carboxylic acid, into the antibiotic structure in vivo. This enzymatic flexibility allows for the introduction of non-natural precursors, expanding the chemical diversity of potential quinomycin analogs. By re-engineering the non-ribosomal peptide synthetase (NRPS) scaffold in E. coli, researchers can rapidly synthesize unnatural natural products with altered biological activities, paving the way for the discovery of new therapeutic agents.
Derivatives, Analogs, and Semi Synthetic Approaches to Quinomycin C
Naturally Occurring Quinomycin (B1172624) Family Members
The quinomycin family is a diverse group of natural products primarily produced by Streptomyces species. nih.gov These compounds share a core cyclic octadepsipeptide structure but differ in the amino acid residues and the nature of the cross-bridge. asm.orgmdpi.com
Quinomycin A (Echinomycin): Often considered the parent compound of the family, Quinomycin A contains two N-methyl-L-valine residues. asm.org It is structurally very similar to Quinomycin C, with the primary difference lying in the N-methylamino acid components. asm.org
Quinomycin B: This derivative incorporates N-methyl-alloisoleucine residues in place of the N-methyl-L-valine found in Quinomycin A. asm.org Its biosynthesis can be influenced by the addition of isoleucine to the culture medium of the producing organism. asm.org
Quinomycin D and E: These quinomycins were also identified from cultures of Streptomyces sp. 732 when supplemented with isoleucine. asm.org
Quinomycin K and L: Recently discovered from a mangrove-derived Streptomyces sp., these are rare quinomycin-type octadepsipeptides that lack the typical intra-peptide disulfide or thioacetal bridge. mdpi.comnih.gov Their discovery highlights the structural diversity within this natural product family. mdpi.com
Triostin (B1172060) A and C: The triostins are closely related to the quinomycins but possess a disulfide cross-bridge instead of the thioacetal bridge found in quinomycins like this compound. asm.orgnih.gov Triostin A and C differ from each other in their N-methylamino acid composition. jst.go.jp They are also considered bifunctional intercalating agents. portlandpress.comnih.gov
The structural variations among these naturally occurring compounds provide a foundation for understanding how modifications to the peptide backbone and cross-bridge affect their biological activity, particularly their interaction with DNA. nih.gov
| Compound Name | Key Structural Feature/Difference from this compound | Producing Organism (if specified) |
|---|---|---|
| Quinomycin A (Echinomycin) | Contains N-methyl-L-valine residues. asm.org | Streptomyces echinatus nih.gov |
| Quinomycin B | Contains N-methyl-alloisoleucine residues. asm.org | Streptomyces sp. 732 asm.org |
| Quinomycin D | Produced in the presence of isoleucine. asm.orgnih.gov | Streptomyces sp. KN-0647 nih.gov |
| Quinomycin E | Produced in the presence of isoleucine. asm.orgnih.gov | Streptomyces sp. 732 nih.gov |
| Quinomycin K | Lacks an intra-peptide disulfide or thioacetal bridge. mdpi.comnih.gov | Streptomyces sp. B475 mdpi.com |
| Quinomycin L | Lacks an intra-peptide disulfide or thioacetal bridge. mdpi.comnih.gov | Streptomyces sp. B475 mdpi.com |
| Triostin A | Possesses a disulfide cross-bridge. asm.orgnih.gov | Streptomyces triostinicus asm.org |
| Triostin C | Possesses a disulfide cross-bridge; differs from Triostin A in N-methylamino acid composition. jst.go.jp | Streptomyces S-2-210 jst.go.jp |
Synthetic Analogs and Hybrid Compounds
The synthesis of analogs and hybrid compounds has been a key strategy to probe the molecular interactions of quinomycins and to develop new molecules with potentially improved properties.
One notable synthetic analog is TANDEM , a des-N-tetramethyltriostin A. researchgate.net This compound was rationally designed and biosynthesized in E. coli. researchgate.net While related to triostin A, its synthesis demonstrates the feasibility of engineering biosynthetic pathways to create novel structures. researchgate.net TANDEM exhibits a different DNA sequence preference compared to its natural counterpart, triostin A, binding selectively to alternating AT sequences. nih.gov
Another example is ecolimycin C , a hybrid molecule of echinomycin (B1671085) and SW-163 C. nih.gov This unnatural, bioactive non-ribosomal peptide (NRP) was created by replacing L-Val in the echinomycin scaffold with norcoronamic acid (NCA) from the SW-163 biosynthetic pathway. nih.gov The successful biosynthesis of ecolimycin C in E. coli highlights the power of modular gene swapping between different NRP biosynthetic clusters to generate novel antibiotic compounds. nih.gov
Furthermore, directed biosynthesis has been employed to create novel derivatives. By feeding analogs of the quinoxaline-2-carboxylic acid chromophore to the producing organism, Streptomyces echinatus, researchers have generated mono- and bis-substituted derivatives of echinomycin. cdnsciencepub.com For instance, derivatives containing 7-chloroquinoxaline-2-carbonyl and other replacement chromophores have been successfully isolated and characterized. cdnsciencepub.com
Development of Chemo-Enzymatic and Modular Synthetic Libraries
The complexity of quinomycin structures makes their total chemical synthesis challenging. Chemo-enzymatic and modular synthetic approaches have emerged as powerful alternatives for generating diversity and accessing novel analogs.
A chemo-enzymatic strategy has been developed that utilizes the thioesterase (TE) domain from the non-ribosomal peptide synthetase (NRPS) assembly line of triostin A and echinomycin. oup.com This enzymatic approach allows for site-selective macrocyclization, a key step in forming the cyclic depsipeptide core, without the need for extensive use of protecting groups. oup.com This method has been successfully used to synthesize triostin analogs. oup.com
The heterologous expression of biosynthetic gene clusters in hosts like E. coli provides a flexible platform for modular synthesis. researchgate.netnih.gov By re-designing biosynthetic pathways through the modular reassembling of genes from different systems, it is possible to rationally design and synthesize unnatural, bioactive NRPs. nih.gov The creation of ecolimycin C is a prime example of this modular approach, where biosynthetic enzymes from the echinomycin and SW-163 pathways were combined. nih.gov This strategy of using E. coli as a host facilitates the rapid and rational redesign of biosynthetic pathways for the production of novel compounds. researchgate.net
Functional Characterization of Novel Quinomycin Derivatives
The functional characterization of new quinomycin derivatives is crucial for understanding their biological activity and potential applications. A key aspect of their function is their ability to bind to DNA. nih.gov
Studies have shown that even subtle structural changes can significantly alter DNA binding affinity and sequence specificity. For example, the triostins generally dissociate from DNA faster than the quinomycins, which is attributed to the greater flexibility of the disulfide cross-bridge compared to the thioacetal bridge. nih.gov This difference in dissociation kinetics correlates with their antibacterial potency. nih.gov
The synthetic analog TANDEM, which lacks the N-methyl groups of triostin A, displays a dramatic shift in DNA sequence preference, favoring AT-rich sequences over the GC-rich sequences preferred by triostin A. nih.gov
Novel derivatives created through directed biosynthesis have also been functionally assessed. cdnsciencepub.com For example, the bis-3-amino derivative of triostin A is fluorescent, and its fluorescence is quenched upon binding to GC-rich DNA, indicating a preference for these sequences. asm.org In contrast, the bis-7-chloro-triostin A analog binds more strongly to AT-rich DNA. asm.org
The antibacterial and cytotoxic activities of new derivatives are also evaluated. For instance, two novel quinomycin derivatives, RK-1355A and B, which feature a 3-hydroxyquinaldic acid chromophore and a sulfoxide (B87167) moiety, have shown potent antiproliferative activities against various cancer cell lines and moderate antibacterial activity. researchgate.net Conversely, quinomycins K and L, which lack the cross-bridge, did not show potent antibacterial or cytotoxic activity, suggesting the cross-linking is important for the potent biological activity of quinomycin-type octadepsipeptides. mdpi.com The functional characterization of these novel compounds continues to provide valuable insights into the structure-activity relationships of the quinomycin family.
Advanced Analytical and Research Methodologies for Quinomycin C Studies
Spectroscopic Techniques for Structural Elucidation and Conformation Analysis
Spectroscopic methods are indispensable tools for determining the chemical structure and stereochemistry of complex natural products like Quinomycin (B1172624) C. A combination of techniques provides a comprehensive picture of the molecule's atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of quinomycin-family antibiotics. glycopedia.eu Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of individual atoms within the molecule. egyankosh.ac.in
In the study of quinomycin analogues, ¹H-NMR spectra reveal characteristic signals, including exchangeable NH protons and signals corresponding to the quinoxaline-2-carboxylic acid chromophore. nih.gov The absence or presence of specific signals, such as those for SCH₃ and SCH₂, can indicate modifications to the core structure, like the replacement of a Cysteine residue. nih.gov
¹³C-NMR spectra complement the proton data by identifying the number and type of carbon atoms. For symmetrical dimers like some quinomycins, the number of observed carbon signals is half of what is expected from the molecular formula, a key indicator of the molecule's symmetry. nih.govsavemyexams.com These spectra show distinct signals for carbonyl carbons, carbons of the quinoxaline (B1680401) moiety, oxygenated methylenes, and aliphatic α-amino carbons. nih.gov The combination of ¹H and ¹³C-NMR, often aided by 2D NMR techniques, is powerful for assembling the complete molecular structure. nih.gov
Below is a table summarizing representative NMR data for a quinomycin analogue, Quinomycin K, which shares structural similarities with Quinomycin C.
Table 1: Representative ¹H and ¹³C NMR Data for Quinomycin K in CDCl₃
| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |
|---|---|---|
| Quinoxaline | ||
| 1/1' | 162.6 | |
| 3/3' | 9.53 (s) | 143.4 |
| 5/5' | 8.19-8.22 (m) | 131.0 |
| 6/6' | 7.97-8.02 (m) | 131.6 |
| 7/7' | 7.97-8.02 (m) | 130.4 |
| 8/8' | 8.19-8.22 (m) | 129.0 |
| 9/9' | 142.3 | |
| 10/10' | 141.2 | |
| Peptide Chain | ||
| Ala-2/2' NH | 8.24 (d, 8.4) | |
| Ala-2/2' α-CH | 5.37 (m) | 50.9 |
| Ala-2/2' β-CH₃ | 1.29 (d, 7.2) | 15.3 |
| NMe-Val-5/5' | ||
| NMe-Val-5/5' N-CH₃ | 2.92 (s) | 31.2 |
| NMe-Val-5/5' α-CH | 4.86 (d, 10.8) | 62.1 |
| NMe-Val-5/5' β-CH | 2.28-2.35 (m) | 26.3 |
| NMe-Val-5/5' γ-CH₃ | 0.95 (d, 6.6) | 19.9 |
| NMe-Val-5/5' γ'-CH₃ | 0.70 (br s) | 18.3 |
Data adapted from a study on Quinomycin K. nih.gov
Mass Spectrometry (MS/MS, HRESIMS)
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of quinomycins, as well as for sequencing the peptide chain through fragmentation analysis. nih.govcdnsciencepub.com High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov For instance, the molecular formula of a quinomycin analogue can be deduced by comparing the measured m/z value of the protonated molecule [M+H]⁺ with the calculated value. nih.gov
Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting product ions. thermofisher.com This fragmentation pattern provides valuable information about the sequence of amino acid residues in the cyclic depsipeptide core. nih.govicm.edu.pl The fragmentation of quinolones often involves characteristic losses of small molecules like water and carbon monoxide. nih.gov
Table 2: HRESIMS/MS Fragmentation Analysis of a Quinomycin Analogue
| Measured m/z | Calculated m/z | Formula |
|---|---|---|
| 962.4108 | 962.4137 | C₄₆H₅₇N₁₁NaO₁₁ |
| 863.3412 | 863.3453 | C₄₁H₄₈N₁₀NaO₁₀ |
| 739.4117 | 739.4143 | C₃₇H₅₅N₈O₈ |
| 640.3446 | 640.3459 | C₃₂H₄₆N₇O₇ |
| 527.2615 | 527.2618 | C₂₆H₃₅N₆O₆ |
| 428.1935 | 428.1934 | C₂₁H₂₆N₅O₅ |
Data represents fragmentation of Quinomycin K. nih.gov
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules like this compound. dp.techresearchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. core.ac.uk
For quinomycins, the quinoxaline chromophores are the primary contributors to the ECD spectrum. core.ac.uk The interaction and spatial arrangement of these chromophores can lead to characteristic ECD signals. nih.gov By comparing the experimental ECD spectrum with spectra calculated for possible stereoisomers using quantum chemical methods, the absolute configuration of the molecule can be unambiguously assigned. nih.govrsc.orgrsc.org This method was successfully used to establish the absolute configuration of the related Quinomycin K. nih.gov
UV Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. scielo.br this compound, with its quinoxaline rings, exhibits characteristic UV absorption maxima. nih.govutwente.nl Typically, quinomycin-type compounds show strong absorption bands around 243 nm and a broader band in the 315-325 nm region, which are indicative of the quinoxaline-2-carboxylic acid chromophore. nih.govnih.gov These absorption properties are not only useful for identification and quantification but also for studying interactions with other molecules, such as DNA, where changes in the UV spectrum can indicate complex formation.
Biophysical Methods for DNA Interaction Studies
Understanding the interaction of this compound with its primary cellular target, DNA, is crucial for elucidating its mechanism of action. Various biophysical techniques are employed to characterize this binding.
Solvent-Partition Analysis
Solvent-partition analysis is a classic biophysical method used to determine the binding affinity of ligands, such as quinomycin antibiotics, to nucleic acids. researchgate.netcapes.gov.br This technique measures the distribution of the compound between an aqueous buffer phase and an immiscible organic solvent phase in the presence and absence of DNA. nih.gov
The underlying principle is that the drug will partition between the two phases, and upon binding to DNA in the aqueous phase, its concentration in the organic phase will decrease. By measuring this change as a function of DNA and drug concentration, binding curves can be constructed, and key binding parameters, such as the binding constant and the number of binding sites, can be determined. nih.govresearchgate.net This method has been instrumental in demonstrating the preference of some quinomycin analogues for (G+C)-rich DNA sequences. nih.govresearchgate.net
Viscosity Measurements of DNA Fragments
Viscosity measurement is a fundamental biophysical technique used to probe the structural changes in DNA upon the binding of a small molecule. The core principle of this method is that the viscosity of a DNA solution is proportional to the average length of the DNA molecules. umich.edu For studies involving potential intercalators like this compound, short, rigid, rod-like DNA fragments, typically around 200-250 base pairs long, are used to minimize complications from ligand-induced changes in DNA flexibility. umich.edu
When a compound intercalates, it inserts itself between the base pairs of the DNA double helix, forcing the helix to lengthen to accommodate the molecule. umich.edu This increase in the contour length of the DNA fragments leads to a measurable increase in the viscosity of the solution. The magnitude of this viscosity change can be used to determine the extent of helix lengthening.
This compound belongs to the quinoxaline family of antibiotics, which are known to be bifunctional intercalators. nih.gov This means that both of its quinoxaline chromophores can insert into the DNA helix simultaneously at different sites. Studies on the related triostin (B1172060) antibiotics, which are also bifunctional intercalators, have confirmed through viscosity measurements of sonicated rod-like DNA fragments that the helix extension is nearly double that expected from a simple monofunctional intercalation event. nih.govresearchgate.net Analogues of the related quinoxaline antibiotic echinomycin (B1671085) also demonstrate a helix extension approximately twice that caused by the well-characterized monofunctional intercalator ethidium (B1194527). nih.govresearchgate.net This doubling of the expected helix lengthening is a hallmark characteristic of bifunctional intercalation, a binding mode established for this compound and its relatives. nih.govnih.gov
| Compound Type | Intercalation Mode | Observed Helix Extension (Relative to Monofunctional Intercalator) | Reference |
|---|---|---|---|
| Ethidium (Reference) | Monofunctional | ~1x | nih.gov |
| Triostins / Echinomycin Analogues | Bifunctional | ~2x | nih.govnih.govresearchgate.net |
| This compound | Bifunctional | Characterized as a bifunctional intercalator with similar properties | nih.gov |
Fluorimetric Assays for Binding
Fluorimetric assays offer a highly sensitive method for studying the binding interactions between molecules like this compound and DNA. These assays rely on changes in the fluorescence properties of either the compound itself or a special DNA-binding dye upon interaction. thermofisher.comnih.gov
One common approach involves using a fluorescent dye, such as PicoGreen, which shows a significant increase in fluorescence quantum yield upon binding to double-stranded DNA. nih.gov The binding of a competing compound like this compound can displace the dye, leading to a decrease in the fluorescence signal, which can be used to quantify the binding affinity of the test compound. Conversely, if the compound of interest is itself fluorescent, its binding to DNA can alter its fluorescence emission spectrum or intensity, providing direct evidence of the interaction. profoldin.com
While specific fluorimetric binding studies on this compound are not extensively detailed in the provided literature, the utility of this technique has been demonstrated for closely related compounds. For instance, binding curves for a quinoline (B57606) analogue of echinomycin were successfully determined using a fluorimetric method, and the results showed good agreement with data from solvent-partition analysis. nih.govresearchgate.net This confirms the applicability and reliability of fluorimetric assays for characterizing the DNA binding of quinoxaline antibiotics.
| Assay Principle | Description | Example Application |
|---|---|---|
| Fluorescent Dye Displacement | A DNA-binding dye (e.g., PicoGreen) fluoresces brightly when bound to DNA. A competing compound displaces the dye, causing a measurable decrease in fluorescence. | Used to monitor DNA and anti-DNA antibody levels in studies of systemic lupus erythematosus. nih.gov |
| Intrinsic Fluorescence Change | The natural fluorescence of the compound of interest is altered (quenched or enhanced) upon binding to the DNA target. | Binding curves for a quinoline analogue of echinomycin were determined using this principle. nih.govresearchgate.net |
| Protein-Induced Fluorescence Enhancement (PIFE) | Binding of a molecule in proximity to a cyanine (B1664457) dye (e.g., Cy3) attached to an oligonucleotide enhances the dye's fluorescence. bmglabtech.com | Primarily used for studying protein-DNA interactions. bmglabtech.com |
Electrophoretic Mobility Shift Assays (EMSA)
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a powerful technique for studying the binding of molecules to nucleic acids. wikipedia.orgthermofisher.com The method is based on the principle that a DNA molecule bound to another molecule (like a protein or a small molecule intercalator) will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound DNA. licorbio.comresearchgate.net
In the context of intercalators like this compound, EMSA is particularly useful for visualizing changes in DNA topology. nih.gov this compound is known to remove and reverse the supercoiling of closed circular duplex DNA, such as that found in plasmids. nih.gov This process can be monitored with EMSA:
Negatively Supercoiled DNA (sc): This is the compact, fast-migrating form.
Relaxation: As this compound begins to intercalate, it unwinds the negative supercoils. This makes the plasmid less compact, causing it to migrate more slowly, similar to the open-circular (oc) or nicked form.
Positively Supercoiled DNA: With the binding of more this compound molecules past the relaxation point, the plasmid becomes positively supercoiled. This compacts the plasmid again, causing it to migrate faster.
By observing the transition from fast-migrating supercoiled DNA to slow-migrating relaxed forms and back to fast-migrating positively supercoiled forms across a range of compound concentrations, researchers can confirm the intercalating activity and determine the unwinding angle of the compound. nih.gov
| Component/Step | Purpose in a this compound Study | Reference |
|---|---|---|
| Closed-Circular Plasmid DNA | The substrate that will be topologically altered by the intercalator. | nih.govnih.gov |
| This compound | The intercalating agent being tested. Added in increasing concentrations. | nih.gov |
| Non-Denaturing Gel Electrophoresis | Separates the different topological forms (supercoiled, relaxed, open-circular) of the plasmid based on their shape and compactness. | wikipedia.orgthermofisher.com |
| Visualization | DNA is stained (e.g., with ethidium bromide) and visualized under UV light to observe the band shifts corresponding to topological changes. | licorbio.com |
Molecular Modeling and Computational Approaches
To gain atomic-level resolution of the interaction between this compound and DNA, researchers employ sophisticated molecular modeling and computational techniques. These methods build upon experimental data to generate and refine three-dimensional models of the drug-DNA complex, providing deep insights into the structural basis of binding and sequence specificity.
Nuclear Overhauser Effect-Restrained Energy Minimization
This approach combines experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy with computational energy calculations. The Nuclear Overhauser Effect (NOE) is an NMR phenomenon where the magnetization of one nucleus can be transferred to a nearby nucleus (typically within 5 Å). By measuring these effects, researchers can generate a set of distance restraints between specific protons in the this compound molecule and the DNA. nih.gov
These experimental restraints are then incorporated into a molecular mechanics force field. The computer algorithm minimizes the potential energy of the drug-DNA complex, but it is constrained to satisfy the experimentally derived NOE distances. nih.gov This process results in a final structure that is both energetically favorable and consistent with the NMR data.
Studies on quinomycin antibiotics using this method have yielded detailed structural insights. For the quinomycin antibiotic UK-65,662, NOE-restrained energy minimization revealed that the drug's quinoline rings stack primarily with adenine (B156593) bases and that the peptide backbone makes numerous contacts within the minor groove, including specific hydrogen bonds between alanine (B10760859) residues and guanine (B1146940) bases that account for sequence recognition. nih.gov A similar study on another quinomycin-DNA complex confirmed that the peptide backbone resides in the minor groove, making specific van der Waals contacts and intermolecular hydrogen bonds that secure the complex. rcsb.org
| Structural Finding from NOE-Restrained Models | Significance | Reference |
|---|---|---|
| Bis-intercalation at specific DNA steps (e.g., CpG or ACGT) | Confirms the bifunctional nature and identifies the binding site. | nih.govrcsb.org |
| Peptide backbone in the minor groove | Positions the antibiotic for specific interactions. | nih.govrcsb.org |
| Specific H-bonds (e.g., Ala-NH to G-N3) | Explains the molecular basis for sequence specificity (preference for CpG sites). | rcsb.org |
| Stacking of chromophores with flanking base pairs | A primary stabilizing force for the intercalation complex. | nih.gov |
| Significant DNA unwinding at the binding site | Consistent with biophysical data and explains the effect on DNA topology. | nih.gov |
Molecular Dynamics Simulations
While NOE-restrained models provide a refined, static picture of the complex, Molecular Dynamics (MD) simulations introduce the element of time, allowing researchers to observe the dynamic behavior of the this compound-DNA complex in a simulated physiological environment (i.e., solvated in water). uah.es Starting from an energy-minimized structure, MD simulations calculate the forces on all atoms and their subsequent motions over time by numerically solving Newton's equations of motion. plos.org
These simulations, often run for nanoseconds or longer, provide insights into the stability of the complex, the flexibility of the DNA and the drug, the role of water molecules, and the energetics of the interaction. nih.govresearchgate.net For quinomycin and the related echinomycin, MD simulations have been used to:
Confirm the stability of the hydrogen bonds and stacking interactions observed in the static models. nih.govuah.es
Analyze the conformational changes and helix unwinding induced by drug binding. nih.gov
Calculate the free energy of solvation to better understand the thermodynamic driving forces of the binding event. uah.es
Observe the dynamic behavior of the DNA backbone and sugar puckering upon complex formation.
MD simulations performed on quinomycin-DNA complexes have confirmed that the duplexes remain stable and are substantially unwound by the drug binding, leading to ladder-like structures that create significant local distortions in the DNA. nih.gov
Docking Studies for Target Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand, e.g., this compound) to a second molecule (the receptor, e.g., a specific DNA sequence). mdpi.commdpi.com Docking algorithms systematically sample a large number of possible conformations and orientations of the ligand within the DNA's binding site (typically the minor groove for quinomycins). nih.gov Each potential pose is then evaluated using a scoring function that estimates the binding affinity.
Docking is often the first step in a computational workflow. It generates plausible initial structures of the drug-DNA complex that can then be refined using more computationally intensive methods like energy minimization and molecular dynamics simulations. nih.gov For a molecule like this compound, docking studies would be used to:
Predict the most likely binding site on a given DNA sequence.
Identify key initial interactions, such as potential hydrogen bonds or favorable van der Waals contacts, that guide the binding process. mdpi.com
Compare the predicted binding affinity of this compound to different DNA sequences, helping to rationalize observed sequence specificity.
For example, in a typical workflow, this compound would be "manually" or automatically docked into the minor groove of a DNA duplex model. nih.gov The resulting complex would then serve as the starting point for the NOE-restrained energy minimization and subsequent MD simulations described above to arrive at a physically realistic model of the interaction.
| Docking Study Step | Objective | Example |
|---|---|---|
| Receptor & Ligand Preparation | Generate 3D structures of the DNA target and this compound. Assign charges and atom types. | Building a model of a d(GACGTC)2 duplex and the this compound molecule. nih.gov |
| Conformational Sampling | Systematically place the ligand into the DNA binding site in various orientations and conformations. | Placing the this compound peptide backbone in the minor groove and its chromophores between base pairs. |
| Scoring | Evaluate the fitness of each pose using a scoring function that estimates binding energy. | Calculating a score based on electrostatic, van der Waals, and hydrogen bonding interactions. mdpi.com |
| Analysis | Analyze the top-ranked poses to identify the most probable binding mode and key interactions. | Identifying the pose that becomes the starting structure for energy minimization and MD simulations. nih.gov |
Cell-Based Assays and Phenotypic Screening in Research Models
Cell-based assays are fundamental in characterizing the biological activity of this compound. These assays provide insights into its effects on cell viability, growth, and the induction of cell death pathways in various research models.
Studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.govresearchgate.net For instance, in pancreatic cancer cell lines such as MiaPaCa-2, BxPC-3, and PanC-1, a notable anti-proliferative effect was observed within 24 hours at a concentration of 5 nM, which intensified over 72 hours. nih.govresearchgate.net Importantly, at concentrations up to 50 nM, this compound did not affect the proliferation of normal human pancreatic ductal epithelial cells, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net
The long-term impact of this compound on cell survival is often assessed using colony formation assays. nih.gov In this assay, cells are treated with the compound for a defined period, after which the drug is removed, and the cells are allowed to grow and form colonies. nih.gov Research has shown that treatment with 5 nM this compound for 48 hours irreversibly suppressed colony formation in pancreatic cancer cell lines, indicating a lasting inhibitory effect on their reproductive capacity. nih.govresearchgate.net
Table 1: Effect of this compound on Cell Proliferation and Colony Formation
| Cell Line | Assay | Concentration | Duration | Outcome | Citation |
|---|---|---|---|---|---|
| MiaPaCa-2, BxPC-3, PanC-1 | Proliferation | 0-1 µM | Up to 72h | Significant dose and time-dependent decrease | nih.gov |
| Human Pancreatic Ductal Epithelial (HPNE) | Proliferation | 50 nM | 48h | No effect | nih.gov |
| Pancreatic Cancer Cells | Colony Formation | 5 nM | 48h | Inhibition of colony formation | nih.govresearchgate.net |
Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.comnih.gov This is typically achieved by staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide, which binds stoichiometrically to DNA. thermofisher.com The fluorescence intensity of individual cells is then measured, allowing for the quantification of the cell population in each phase. thermofisher.com
Studies utilizing flow cytometry have revealed that this compound can induce cell cycle arrest. nih.govvulcanchem.com Specifically, treatment of pancreatic cancer cells (MiaPaCa-2 and PanC-1) with up to 5 nM of this compound for 24 hours led to a significant increase in the number of cells in the Pre-G0/G1 phase, indicating an arrest at this stage of the cell cycle. nih.govresearchgate.net
Apoptosis, or programmed cell death, is a critical process that can be triggered by anticancer agents. sigmaaldrich.com A key event in apoptosis is the activation of a family of proteases called caspases. sigmaaldrich.combiomol.combiocompare.com Caspase-3 is a crucial executioner caspase in the apoptotic pathway. nih.gov
The induction of apoptosis by this compound has been demonstrated through assays that detect caspase activity. biomol.com Western blot analysis of lysates from MiaPaCa-2 and PanC-1 cells treated with 5 nM this compound showed a significant increase in the levels of activated (cleaved) caspase-3. nih.govresearchgate.net This indicates that this compound is a potent inducer of apoptosis in these pancreatic cancer cells. nih.govresearchgate.net
Western blot analysis is a widely used technique to detect and quantify the expression levels of specific proteins in a cell or tissue sample. labxchange.org This method is instrumental in understanding how a compound like this compound affects cellular signaling pathways.
In studies on pancreatic cancer, Western blot analyses have been crucial in elucidating the mechanism of action of this compound. nih.gov Treatment with this compound was found to significantly reduce the expression of several key proteins involved in cancer progression. For example, it inhibited the expression of Cyclin D1 and c-Myc, which are important regulators of the cell cycle and are downstream targets of the Notch signaling pathway. nih.govresearchgate.net Furthermore, this compound treatment led to a decrease in the expression of cancer stem cell (CSC) markers such as DCLK1, CD44, CD24, and EPCAM. nih.govresearchgate.net The compound also downregulated the expression of key components of the Notch signaling pathway, including Notch-1, its ligand Jagged-1, and the downstream target gene Hes-1. nih.govresearchgate.net Additionally, it reduced the levels of γ-secretase complex proteins like Presenilin-1 and Nicastrin. nih.govresearchgate.net In studies related to polycystic kidney disease, Western blot analysis showed that Quinomycin A, a related compound, reduced the expression of Notch pathway proteins RBPjk and HeyL. biorxiv.org
Table 2: Proteins Modulated by this compound as Detected by Western Blot
| Protein Target | Effect of this compound | Cell/Tissue Model | Citation |
|---|---|---|---|
| Activated Caspase-3 | Increased | MiaPaCa-2, PanC-1 cells | nih.govresearchgate.net |
| Cyclin D1 | Decreased | MiaPaCa-2, PanC-1 cells | nih.govresearchgate.net |
| c-Myc | Decreased | MiaPaCa-2, PanC-1 cells | nih.govresearchgate.net |
| DCLK1, CD44, CD24, EPCAM | Decreased | Pancreatic cancer cells and tumor xenografts | nih.govresearchgate.net |
| Notch-1, Jagged-1, Hes-1 | Decreased | Pancreatic cancer tumor xenografts | nih.govresearchgate.net |
| Presenilin-1, Nicastrin | Decreased | Pancreatic cancer tumor xenografts | researchgate.net |
| RBPjk, HeyL | Decreased (by Quinomycin A) | Polycystic kidney disease mouse model | biorxiv.org |
Gene expression profiling provides a comprehensive view of the changes in gene activity in response to a particular treatment. jksus.orgmdpi.com Techniques like next-generation sequencing (NGS) can identify thousands of differentially expressed genes. mdpi.com Subsequent pathway analysis using bioinformatics tools helps to understand the biological pathways that are significantly affected. jksus.orgfrontiersin.org
While specific gene expression profiling studies for this compound are not detailed in the provided context, the effects observed on protein expression strongly suggest that it modulates gene expression related to cell cycle regulation, apoptosis, and the Notch signaling pathway. nih.govresearchgate.netresearchgate.net For instance, the downregulation of c-Myc protein expression by this compound implies an effect on the transcriptional regulation of this key oncogene. researchgate.netnih.gov Pathway analysis based on the observed protein changes indicates that this compound targets critical cancer-related pathways, such as the Notch signaling pathway. nih.gov
Western Blot Analysis for Protein Expression
Genetic Engineering and Heterologous Expression Systems in Research
Genetic engineering and the use of heterologous expression systems are powerful tools for the production and modification of natural products like this compound. wikipedia.orgmdpi.com Heterologous expression involves introducing the biosynthetic gene cluster of a compound into a more tractable host organism, such as Escherichia coli or Streptomyces species. mdpi.comnih.gov
This approach offers several advantages, including the potential for higher yields, simplified purification, and the ability to engineer the biosynthetic pathway to create novel analogs. nih.govnih.gov For the quinomycin family of antibiotics, which includes echinomycin and triostin A, plasmid-based systems have been successfully used to reconstitute their biosynthetic pathways in E. coli. nih.govnih.gov Researchers have also demonstrated the ability to rationally re-engineer these pathways. For example, by substituting a gene from the echinomycin biosynthetic pathway with one from a newly identified SW-163 biosynthetic gene cluster, a novel bioactive compound was produced in E. coli. nih.gov This highlights the potential of using genetic engineering and heterologous expression to generate new quinomycin derivatives with potentially improved therapeutic properties. nih.govresearchgate.net
Future Directions and Emerging Research Avenues for Quinomycin C
Exploration of Undiscovered Biosynthetic Pathways and Metabolites
The quinomycin (B1172624) family, which includes Quinomycin C and echinomycin (B1671085) (also known as Quinomycin A), shares a common biosynthetic origin, characterized by conserved modularity and significant genetic sequence similarities nih.govwikipedia.org. Despite progress in identifying biosynthetic gene clusters for some bisintercalators like echinomycin and SW-163D, the complete pathways for crucial intercalative chromophores, such as quinoxaline-2-carboxylic acid (QXC) and 3-hydroxyquinaldic acid (HQA), remain to be fully elucidated nih.gov.
A significant future direction involves the exploration of silent or cryptic biosynthetic pathways, which are abundant in bacterial genomes, particularly within actinobacteria, known producers of diverse metabolites uni.lunih.gov. Expressing these pathways in heterologous hosts, such as Escherichia coli, holds potential for the discovery of novel bioactive molecules nih.gov. Furthermore, understanding the specific natural stimuli required to induce the production of these natural products is critical to fully harness the biosynthetic potential of actinobacteria uni.lu. Ongoing research is also focused on identifying key metabolites and unraveling in vivo biosynthetic processes nih.govnih.gov.
Advanced Biosynthetic Engineering for Novel Analog Generation
The inherent modularity of bisintercalator biosynthesis presents a significant opportunity for the rational design and production of novel genetically engineered derivatives and the development of new chemical synthesis strategies wikipedia.org. Advanced biosynthetic engineering approaches have already demonstrated success, such as the rational engineering of the echinomycin biosynthesis pathway in E. coli, leading to the production of natural product analogs like TANDEM (a synthetic analog of triostin (B1172060) A) and ecolimycin C nih.gov. Ecolimycin C, for instance, has been produced at a titer of 0.6 mg L⁻¹ through reengineering the non-ribosomal peptide synthetase (NRPS) scaffold in E. coli nih.gov.
The thioesterase domains, often found at the C-terminus of NRPS, exhibit considerable substrate tolerance, a property that can be exploited for generating diverse analogs nih.gov. This enzymatic flexibility allows for targeted drug design studies aimed at modifying the toxicity and selectivity of the original molecule through the introduction of specific substituents npatlas.org. Molecular engineering techniques, including Red/ET recombineering and module exchange, are being employed to create new derivatives, such as daptomycin (B549167) derivatives nih.gov. The cloning, engineering, and expression of cryptic biosynthetic pathways in well-characterized heterologous hosts are proving to be effective strategies for discovering and optimizing novel products nih.gov.
Deepening Understanding of Molecular Selectivity and Specificity
This compound functions as a bifunctional intercalating agent with duplex DNA, a characteristic shared with other members of the quinoxaline (B1680401) family, including echinomycin and triostin A nih.gov. It effectively unwinds closed circular duplex DNA, exhibiting an unwinding angle nearly twice that of ethidium (B1194527) nih.gov. This compound demonstrates the highest binding constant with Micrococcus lysodeikticus DNA, and its specificity pattern among natural DNA species broadly resembles that of echinomycin, albeit with binding constants that are 2 to 6 times greater nih.gov.
A notable distinction in binding preference exists between this compound and triostin A: while triostin A binds more effectively to poly(dA-dT), this compound shows a preference for poly(dG-dC) nih.gov. These variations in specificity patterns between quinomycins and triostins are tentatively attributed to differences in their solution conformations nih.gov. Further studies have highlighted the critical role of the 2-amino group of guanine (B1146940) as a determinant for DNA binding sites of echinomycin and related quinoxaline antibiotics; its removal, as in inosine-substituted DNA, significantly diminishes binding nih.gov. Intermolecular hydrogen bonds between the alanine (B10760859) backbone atoms and the G5 minor groove edge (specifically, Ala-NH to G5-N(3) and G5-NH2e to Ala-CO) are key contributors to the observed sequence specificity biomol.com. Molecular models and computer simulations are increasingly utilized to gain detailed insights into the stacking interactions between quinoxaline-2-carboxamide (B189723) systems and DNA base pairs, as well as the intricate hydrogen bonding arrangements within the minor groove citeab.com.
Investigation of Novel Biological Targets Beyond DNA
While this compound and its analogs are primarily recognized for their DNA intercalation and subsequent inhibition of DNA replication and transcription nih.gov, research is increasingly exploring additional biological targets. Quinomycin (also referred to as Echinomycin) has demonstrated antitumor activity by targeting the Notch signaling pathway in pancreatic cancer stem cells ctdbase.org.
Studies have shown that Quinomycin treatment significantly inhibits the proliferation and colony formation of pancreatic cancer cell lines, without affecting normal pancreatic epithelial cells nih.govctdbase.org. The compound also reduces the expression of cancer stem cell (CSC) marker proteins such as DCLK1, CD44, CD24, and EPCAM, and decreases the number of DCLK1+ cells nih.govctdbase.org. In vivo experiments in nude mice carrying tumor xenografts revealed that Quinomycin significantly inhibited tumor growth, accompanied by a notable reduction in CSC markers and Notch signaling proteins nih.govctdbase.org. Furthermore, Quinomycin A has been observed to inhibit Notch signaling and target HIF-1α, suggesting a potential crosstalk between these pathways theses.cz. The inhibition of Notch signaling is also hypothesized to shorten primary cilia, which could offer therapeutic benefits in conditions like ADPKD, where elongated primary cilia are associated with disease progression theses.cz.
Elucidation of Resistance Mechanisms in Diverse Microbial Contexts
Microorganisms possess diverse mechanisms to develop resistance to antimicrobial agents, including limiting drug uptake, modifying drug targets, inactivating drugs, and active drug efflux rsc.org. These resistance mechanisms can be either intrinsic to the microorganism or acquired from other microbial populations rsc.org. A comprehensive understanding of these mechanisms is essential for the development of more effective treatments and novel antimicrobial drugs rsc.org.
Antibiotic resistance genes (ARGs) are widely distributed in various bacterial populations within the environment and can be readily transferred between bacteria via mobile genetic elements, such as plasmids dntb.gov.ua. This horizontal gene transfer is particularly prevalent in environments where antibiotics are extensively used, such as in agriculture and healthcare settings dntb.gov.ua. Gram-negative bacteria, for instance, can exhibit resistance through reduced membrane permeability due to their outer membrane, and mutations in porin genes can further compromise their susceptibility bioregistry.io. Efflux pumps, commonly found in bacteria, actively transport antibiotics out of the cell, thereby lowering intracellular drug concentrations. Overproduction of these pumps, often resulting from bacterial DNA mutations, can significantly increase resistance levels. Bacteria can also inactivate antibiotics through enzymatic degradation (e.g., β-lactamases) or by chemically modifying them through the addition of various chemical groups. Another key resistance strategy involves the modification or bypass of drug targets. This can occur through changes in the target's composition or structure due to mutations in bacterial DNA, which prevent the antibiotic from interacting effectively, or by the bacteria expressing alternative proteins that bypass the inhibited targets. For antibiotics that target nucleic acid synthesis, such as quinolones, resistance frequently arises from modifications in DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria) rsc.org. Specifically, mutations within the quinolone resistance-determining regions (QRDRs) of genes like gyrA and parC lead to structural changes in these enzymes, which diminish or eliminate the drug's ability to bind rsc.org. For example, Vibrio cholerae strains have shown reduced susceptibility to fluoroquinolones due to such mutations in their gyrA and parC genes.
Integration of Omics Technologies in Mechanistic Studies
The integration of omics technologies, including genomics, transcriptomics, proteomics, metabolomics, microbiomics, and single-cell omics, represents a powerful approach to advance mechanistic studies of this compound. These high-throughput techniques provide comprehensive insights into biological systems, enabling a deeper understanding of drug mechanisms of action.
Multi-omics approaches are particularly valuable as they allow for the integration of data from various omics disciplines, facilitating the unraveling of complex biological networks and elucidating mutual regulations across different molecular levels. These technologies are instrumental in accurately predicting tumor biomarkers, identifying novel therapeutic targets, and characterizing tumor heterogeneity. In the context of natural product discovery, advancements in genome sequencing, metabolomics, and bioinformatics provide extensive information regarding the synthesis mechanisms of bioactive molecules uni.lu. Comparative genomics, a subset of omics, can specifically aid in identifying conserved genes associated with antibiotic resistance. Ultimately, the application of omics technologies is crucial for establishing causative relationships in mechanistic studies, such as linking specific interventions to host health outcomes. These technologies enhance the detection of both qualitative and quantitative levels of multiple genes, transcripts, and proteins simultaneously, offering improved sensitivity, specificity, and accuracy in research.
Q & A
Q. What experimental methodologies are recommended for isolating and purifying Quinomycin C from microbial sources?
this compound is typically isolated via solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as silica gel column chromatography and HPLC. Structural elucidation employs NMR, mass spectrometry, and X-ray crystallography. Researchers should validate purity using TLC and bioactivity assays against target pathogens (e.g., Xanthomonas oryzae) to confirm functional integrity .
Q. How can researchers design assays to evaluate this compound’s antimicrobial activity against plant pathogens?
Standard assays include:
- Agar diffusion: Measure inhibition zones against bacterial/fungal strains (e.g., cucumber blight).
- Minimum inhibitory concentration (MIC): Use broth microdilution to quantify potency.
- Time-kill kinetics: Assess bactericidal/fungicidal activity over 24–72 hours. Ensure controls (solvent-only, positive antibiotics) and triplicate replicates to minimize variability. Data should be analyzed using ANOVA with post-hoc tests (e.g., Tukey) .
Q. What are the key structural features of this compound that correlate with its bioactivity?
this compound’s bis-intercalating quinoxaline rings and thioacetal bonds enable DNA binding, disrupting replication in pathogens. Comparative studies with analogs (e.g., Quinomycin A) suggest alkyl side chains modulate solubility and target specificity. Computational docking (e.g., AutoDock Vina) can predict DNA-binding affinity, validated via EMSA or fluorescence quenching .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from:
- Strain variability : Pathogen genetic diversity affects susceptibility. Use standardized strains (e.g., ATCC) and report genomic profiles.
- Assay conditions : pH, temperature, and culture media (e.g., Mueller-Hinton vs. LB broth) influence results. Replicate experiments under identical conditions.
- Compound stability : Degradation during storage (e.g., -20°C vs. -80°C) impacts efficacy. Confirm stability via HPLC pre- and post-assay .
Q. What in vivo models are suitable for studying this compound’s efficacy and toxicity?
- Plant models : Infect Arabidopsis or rice with target pathogens; apply this compound via foliar spray/root drench. Monitor disease progression and phytotoxicity.
- Mammalian models : Use immunocompromised mice for toxicity profiling (LD50, organ histopathology). For anticancer studies, employ xenograft models (e.g., triple-negative breast cancer) with HIF-1α inhibition as a biomarker . Ethical approval (e.g., IACUC) and randomization are mandatory. Statistical power analysis ensures adequate sample sizes .
Q. How can researchers optimize this compound’s synthetic production to address low natural yields?
Strategies include:
- Genetic engineering : Overexpress biosynthetic gene clusters (e.g., qmnC) in Streptomyces hosts via CRISPR-Cas8.
- Fermentation optimization : Adjust carbon/nitrogen ratios, aeration, and pH in fed-batch reactors.
- Semi-synthesis : Derive analogs from core scaffolds using click chemistry. Validate yields via LC-MS and compare bioactivity to natural isolates .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit data to Hill or log-logistic models (e.g., GraphPad Prism).
- Synergy assessment : Calculate combination indices (e.g., Chou-Talalay) with standard antibiotics.
- Multivariate analysis : Use PCA to identify confounding variables (e.g., pH, solvent). Report confidence intervals and p-values with corrections for multiple comparisons .
Methodological and Ethical Considerations
Q. How should researchers address potential biases in this compound’s antimicrobial activity studies?
- Blinding : Assign coded samples to avoid observer bias.
- Replication : Independent labs should validate key findings.
- Data transparency : Share raw datasets (e.g., via Zenodo) and detailed protocols (e.g., SOPs for MIC assays).
- Conflict of interest : Disclose funding sources and patent applications .
Q. What guidelines apply to requesting this compound samples or genomic data from proprietary databases?
- Submit formal requests to culture collections (e.g., NRRL, DSMZ) with:
- Research objectives and hypotheses.
- Institutional ethics approval.
- Data-sharing agreements specifying non-commercial use.
- For unpublished genomic data, adhere to the Nagoya Protocol and material transfer agreements (MTAs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
